molecular formula C24H26FN3O B2985495 (4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326884-21-2

(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2985495
CAS No.: 1326884-21-2
M. Wt: 391.49
InChI Key: JHWYRESTHQIPQQ-UHFFFAOYSA-N
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Description

(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a quinoline-based small molecule with the molecular formula C₂₃H₂₄FN₃O and a molecular weight of 377.463 g/mol . Its structure features a 6-fluoroquinoline core substituted at the 3-position with a piperidin-1-ylmethanone group and at the 4-position with a 4-ethylbenzylamino moiety. The compound has been assigned the CAS registry number 1357782-58-1 and is cataloged under ChemSpider ID 28985963 . Its IUPAC name is [4-[(4-ethylphenyl)amino]-6-fluoro-3-quinolinyl]-1-piperidinylmethanone, reflecting its precise substituent arrangement.

The molecule’s design combines a fluorinated quinoline scaffold—a common pharmacophore in medicinal chemistry—with a piperidine carboxamide and an aromatic amine group.

Properties

IUPAC Name

[4-[(4-ethylphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O/c1-2-17-6-8-18(9-7-17)15-27-23-20-14-19(25)10-11-22(20)26-16-21(23)24(29)28-12-4-3-5-13-28/h6-11,14,16H,2-5,12-13,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWYRESTHQIPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor. The ethylbenzylamino group can be attached through nucleophilic substitution reactions, while the piperidinylmethanone group is introduced via amide coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the removal of the fluoro group or reduction of other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are widely studied for their pharmacological properties, particularly as inhibitors of aldehyde dehydrogenase (ALDH) isoforms, such as ALDH1A1, which is implicated in cancer stem cell survival. Below is a detailed comparison of (4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone with structurally related analogs (Table 1) and a discussion of their key differences.

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Compound Name Core Structure Substituents at 3-Position Substituents at 4-Position Molecular Weight (g/mol) Key Features
(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone 6-Fluoroquinoline Piperidin-1-ylmethanone 4-Ethylbenzylamino 377.463 Lipophilic ethylbenzyl group; piperidine carboxamide
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(4,4-dimethylcyclohex-1-en-1-yl)-6-fluoroquinolin-3-yl)methanone (Compound 80) 6-Fluoroquinoline Cyclopropanecarbonyl-piperazine 4,4-Dimethylcyclohex-1-en-1-yl ~460 (estimated) Bulky cyclohexenyl group; cyclopropane-carbonyl enhances metabolic stability
(4-(4,4-Dimethylcyclohex-1-en-1-yl)-6-fluoroquinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (Compound 88) 6-Fluoroquinoline Methylsulfonyl-piperazine 4,4-Dimethylcyclohex-1-en-1-yl ~480 (estimated) Sulfonyl group improves solubility; similar bulky substituent at 4-position

Key Structural and Functional Differences

Substituents at 3-Position: The target compound features a piperidin-1-ylmethanone group, which is less polar than the piperazine-linked cyclopropanecarbonyl (Compound 80) or methylsulfonyl (Compound 88) groups in analogs. This difference may influence membrane permeability and target binding kinetics.

Substituents at 4-Position: The 4-ethylbenzylamino group in the target compound is less sterically hindered compared to the 4,4-dimethylcyclohex-1-en-1-yl substituents in Compounds 80 and 86. This could result in differences in target selectivity or off-target effects.

Pharmacokinetic Implications: The ethylbenzyl group in the target compound increases lipophilicity (clogP ~3.5 estimated), which may enhance blood-brain barrier penetration compared to the more polar Compounds 80 and 87. The methylsulfonyl group in Compound 88 likely improves aqueous solubility, making it more suitable for intravenous administration .

Synthetic Routes: The target compound’s synthesis likely involves amide coupling between a 4-amino-6-fluoroquinoline intermediate and a piperidine carboxamide, analogous to the HATU-mediated coupling methods described for Compound 80 . In contrast, Compounds 80 and 88 require additional steps to introduce the cyclopropanecarbonyl or methylsulfonyl groups onto the piperazine ring .

Research Findings and Limitations

  • Target Compound: No direct biological data are available in the provided evidence. The ethylbenzyl group may confer selectivity over other ALDH isoforms.
  • Compound 80 : Demonstrated oral bioavailability and potent ALDH1A1 inhibition (IC₅₀ < 50 nM) in preclinical studies, attributed to its balanced lipophilicity and metabolic stability .
  • Compound 88 : Showed improved solubility (>2 mg/mL in PBS) compared to other analogs, making it a candidate for formulation development .

Limitations : Direct comparative data (e.g., IC₅₀ values, pharmacokinetic profiles) for the target compound and its analogs are absent in the provided evidence. Further experimental validation is required to confirm hypothesized structure-activity relationships.

Biological Activity

The compound (4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, efficacy, and potential therapeutic uses.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24FN3O\text{C}_{20}\text{H}_{24}\text{F}\text{N}_{3}\text{O}

This structure comprises a quinoline core linked to a piperidine moiety, which is crucial for its biological interactions.

Research indicates that this compound exhibits significant inhibitory activity against tyrosinase (TYR), an enzyme involved in melanin biosynthesis. The inhibition of TYR is particularly relevant for treating hyperpigmentation disorders. The compound has been shown to bind competitively to the active site of TYR, thereby preventing substrate binding.

Key Findings:

  • Inhibition Constant (IC50) : The compound demonstrated an IC50 value of approximately 0.18 μM, indicating potent activity compared to kojic acid, which has an IC50 of 17.76 μM .
  • Cell Viability : In vitro studies on B16F10 melanoma cells revealed that the compound exerted antimelanogenic effects without cytotoxicity, suggesting a favorable safety profile .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of (4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, a comparison with other related compounds is outlined in the table below:

Compound NameIC50 (μM)Mechanism of ActionCytotoxicity
(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone0.18Competitive inhibitor of TYRNone
Kojic Acid17.76Competitive inhibitor of TYRModerate
4-(4-Fluorobenzyl)piperazin-1-ylmethanone0.25Competitive inhibitor of TYRNone

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Tyrosinase Inhibition : A study focused on the design and synthesis of derivatives based on the piperazine scaffold showed that modifications led to enhanced inhibitory activity against TYR, with some derivatives exhibiting IC50 values lower than 0.2 μM .
  • Antimelanogenic Effects : In vivo studies demonstrated that treatment with this compound significantly reduced melanin production in animal models without adverse effects, suggesting its potential as a therapeutic agent for skin disorders related to hyperpigmentation .

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